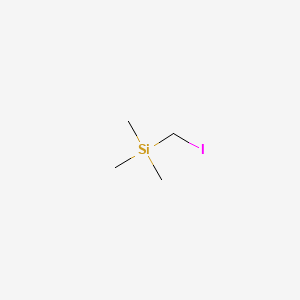

(Iodomethyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iodomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNYXGQMDSRJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194900 | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-67-1 | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Iodomethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Reactivity of (Iodomethyl)trimethylsilane

(Iodomethyl)trimethylsilane is a versatile organosilicon compound widely employed in organic synthesis. Its unique combination of a reactive carbon-iodine bond and a stabilizing trimethylsilyl (B98337) group makes it a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable and volatile compound that is sensitive to light and moisture.[2][3] Proper handling and storage under an inert atmosphere are crucial to maintain its integrity.[2]

Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁ISi | [4][5] |

| Molecular Weight | 214.12 g/mol | [3][4] |

| CAS Number | 4206-67-1 | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 139-141 °C (lit.) | [4][6] |

| Density | 1.443 g/mL at 25 °C (lit.) | [1][4][6] |

| Refractive Index (n20/D) | 1.491 (lit.) | [6] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [3][4] |

| Solubility | Difficult to mix with water. Soluble in many organic solvents. | [1][6] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum shows a singlet for the trimethylsilyl protons and a singlet for the methylene (B1212753) protons. | [2][7] |

| ¹³C NMR | The ¹³C NMR spectrum displays signals for the methyl and methylene carbons. | [8] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 199, 171, 73, 214, 43. | [8][9] |

| Infrared (IR) | Conforms to the structure. |

Reactivity and Synthetic Applications

This compound serves as a versatile building block in a variety of organic transformations. Its reactivity is primarily centered around the cleavage of the C-I bond, enabling it to act as an electrophile or, after conversion, as a nucleophilic reagent.

Peterson Olefination

This compound is a key precursor for the Peterson olefination, a versatile method for the synthesis of alkenes.[6][10] The reaction involves the formation of an α-silyl carbanion, which then reacts with a ketone or aldehyde.[11][12][13]

Caption: General workflow of the Peterson Olefination.

The reaction proceeds via a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[11][12][13] This dual pathway allows for stereochemical control over the final alkene product.

Synthesis of Allylsilanes

Allylsilanes are valuable intermediates in organic synthesis, and this compound can be utilized in their preparation.[6][10] One common method involves the reaction of the corresponding Grignard reagent with an appropriate electrophile.

Caption: Synthesis of Allyltrimethylsilane.

Corey-Chaykovsky Reaction

This compound is a precursor to sulfur ylides used in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[5][14][15] The reaction involves the formation of a sulfonium (B1226848) salt, which is then deprotonated to generate the reactive ylide.[15]

Caption: Corey-Chaykovsky epoxidation workflow.

N-Alkylation of Amides and Indoles

This compound can be employed as an alkylating agent for N-H containing compounds such as amides and indoles.[3][10] This reaction typically requires a base to deprotonate the nitrogen, generating a more nucleophilic species.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from a literature method.[16]

Materials:

-

(Chloromethyl)trimethylsilane

-

Sodium iodide (NaI)

-

Acetone (B3395972) (dry)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (Chloromethyl)trimethylsilane (1.0 eq) in dry acetone.

-

Add sodium iodide (1.2 eq) to the solution.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

Remove the acetone under reduced pressure.

-

The crude product can be purified by distillation to afford this compound.

Peterson Olefination: Synthesis of an Alkene

This is a general procedure for the Peterson olefination.[11][12]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Aldehyde or ketone

-

Acid (e.g., H₂SO₄) or base (e.g., KH)

Procedure:

-

Prepare the Grignard reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

-

To the freshly prepared Grignard reagent at 0 °C, add a solution of the aldehyde or ketone (0.9 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

-

For elimination, dissolve the crude β-hydroxysilane in a suitable solvent (e.g., THF for basic elimination, or an inert solvent for acidic elimination).

-

For basic elimination: Add potassium hydride (KH) portion-wise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

For acidic elimination: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and heat the mixture as necessary until the reaction is complete.

-

Work up the reaction mixture accordingly, typically involving extraction and purification by column chromatography to yield the desired alkene.

Corey-Chaykovsky Epoxidation

This protocol outlines the general steps for an epoxidation reaction.[14][15][17]

Materials:

-

Trimethylsulfonium iodide

-

Sodium hydride (NaH)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Aldehyde or ketone

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMSO.

-

Add trimethylsulfonium iodide (1.1 eq) in one portion.

-

Stir the mixture at room temperature for 15-30 minutes, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

-

Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous DMSO dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the epoxide.

References

- 1. A15120.18 [thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]

- 4. This compound | 4206-67-1 [chemicalbook.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. This compound(4206-67-1) 1H NMR [m.chemicalbook.com]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. This compound | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trimethylsilyl iodide | C3H9ISi | CID 85247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Peterson Olefination | NROChemistry [nrochemistry.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Peterson olefination - Wikipedia [en.wikipedia.org]

- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 15. Iodotrimethylsilane [webbook.nist.gov]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of (Iodomethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)trimethylsilane is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group. This group is a cornerstone in various synthetic transformations, including the Peterson olefination. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on practical experimental protocols and quantitative data to aid researchers in its efficient preparation and handling.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone (B3395972). The reaction's success is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates out of solution and drives the equilibrium towards the formation of the desired alkyl iodide.[1][2][3]

A highly analogous procedure for the synthesis of (Iodomethyl)dimethyl(phenyl)silane from (chloromethyl)dimethyl(phenyl)silane has been reported with a quantitative yield, suggesting a similar efficiency for the synthesis of this compound.[4]

Reaction Pathway: Finkelstein Reaction

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the iodide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Caption: Finkelstein reaction for this compound synthesis.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is adapted from a similar, high-yield synthesis of a related compound.[4]

Materials:

-

(Chloromethyl)trimethylsilane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Hexanes

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Sintered glass funnel or Büchner funnel with filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (chloromethyl)trimethylsilane (1 equivalent).

-

Add anhydrous acetone to the flask.

-

Add sodium iodide (1.75 equivalents).

-

Heat the mixture to reflux with stirring and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the acetone using a rotary evaporator. This will result in a slurry containing the product and precipitated sodium salts.

-

Suspend the resulting slurry in hexanes.

-

Pass the hexane (B92381) suspension through a pad of Celite® to filter off the insoluble sodium salts.

-

Wash the Celite® pad with additional hexanes to ensure complete recovery of the product.

-

Combine the hexane filtrates and remove the solvent via rotary evaporation to yield crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by fractional distillation to achieve high purity.[5][6] Given that the starting material, (chloromethyl)trimethylsilane, has a boiling point of 98-99 °C and the product, this compound, has a boiling point of 139-141 °C, fractional distillation is an effective method for separation.

Experimental Protocol: Purification by Fractional Distillation

Equipment:

-

Distillation flask (round-bottom flask)

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Transfer the crude this compound to a distillation flask and add boiling chips or a magnetic stir bar.

-

Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

-

Begin heating the distillation flask gently.

-

Collect any low-boiling fractions, which would primarily be residual solvent and any unreacted (chloromethyl)trimethylsilane.

-

Increase the heating to distill the main fraction at its boiling point (139-141 °C at atmospheric pressure).

-

Collect the purified this compound in a clean, dry receiving flask.

-

Discontinue the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of any high-boiling residues.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁ISi | |

| Molecular Weight | 214.12 g/mol | |

| Boiling Point | 139-141 °C | |

| Density | 1.443 g/mL at 25 °C | |

| Refractive Index | n20/D 1.491 | |

| Purity (Commercial) | ≥99.0% (GC) |

Synthesis Reaction Data

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference(s) |

| (Chloromethyl)trimethylsilane | Sodium Iodide | Acetone | 24 h | Reflux | High (expected) | [4] |

| (Chloromethyl)dimethyl(phenyl)silane | Sodium Iodide | Acetone | 24 h | Reflux | 100% | [4] |

Experimental Workflow

The overall process from synthesis to purification can be visualized as follows:

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Purification [chem.rochester.edu]

An In-depth Technical Guide to the Mechanisms of Action of (Iodomethyl)trimethylsilane in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)trimethylsilane [(CH₃)₃SiCH₂I] is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group. Its utility stems from the facile cleavage of the carbon-iodine bond, which can proceed through several distinct mechanistic pathways, including ionic, organometallic, and radical routes. This guide provides a detailed exploration of the core mechanisms of action of this compound, supported by quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding for researchers in organic chemistry and drug development.

Peterson Olefination: A Silicon-Based Alkene Synthesis

The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds. This compound serves as a key precursor for the generation of the required α-silyl carbanion.

Mechanism of Action:

The reaction proceeds in two main stages:

-

Formation of the α-Silyl Carbanion: this compound undergoes a metal-halogen exchange reaction, typically with an organolithium reagent like n-butyllithium or sec-butyllithium, to generate the highly nucleophilic (trimethylsilyl)methyllithium (B167594).

-

Reaction with Carbonyl Compound and Elimination: The α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. The stereochemical outcome of the elimination is dependent on the conditions employed.

This dichotomy in elimination pathways allows for stereocontrol in the synthesis of disubstituted alkenes, provided the diastereomeric β-hydroxysilane intermediates can be separated.[3]

Quantitative Data for Peterson Olefination:

| Carbonyl Substrate | Product | Yield (%) | Reference |

| Cyclohexanone (B45756) | Methylenecyclohexane | 86 | [4] |

| Benzaldehyde | Styrene | >90 (typical) | [5] |

| 4-Methoxybenzaldehyde | 4-Methoxystyrene | High | [3] |

| 2-Naphthaldehyde | 2-Vinylnaphthalene | High | [3] |

Experimental Protocol: Synthesis of Methylenecyclohexane [4]

-

To a solution of cyclohexanone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 eq) at 25 °C.

-

Stir the resulting mixture for 30 minutes.

-

Add methanol (B129727) (100 mL) followed by p-toluenesulfonic acid (10.0 eq).

-

Stir the mixture for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica (B1680970) gel column chromatography to afford methylenecyclohexane.

Visualizations:

Generation of Unstabilized Azomethine Ylides for [3+2] Cycloadditions

This compound is a valuable reagent for the generation of non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered nitrogen-containing heterocycles, such as pyrrolidines.[6][7]

Mechanism of Action:

-

N-Alkylation: An amine is N-alkylated with this compound to form an N-(trimethylsilylmethyl)ammonium salt.

-

Desilylation and Ylide Formation: Treatment of the ammonium (B1175870) salt with a fluoride (B91410) source (e.g., CsF or TBAF) or other suitable base induces a 1,2-elimination of the trimethylsilyl (B98337) group and a proton, generating the transient azomethine ylide.

-

[3+2] Cycloaddition: The in situ generated azomethine ylide is trapped by a dipolarophile (e.g., an electron-deficient alkene) to yield the corresponding pyrrolidine (B122466) derivative.[6][8]

Quantitative Data for [3+2] Cycloaddition of Azomethine Ylides:

| Amine Precursor | Dipolarophile | Product | Yield (%) | Reference |

| N-Benzyl-N-((trimethylsilyl)methyl)amine | N-Phenylmaleimide | Pyrrolidine adduct | High | [9] |

| N-((Trimethylsilyl)methyl)aniline | Dimethyl fumarate | Pyrrolidine adduct | Good | [9] |

| N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine | Acrylonitrile | Pyrrolidine adduct | 75 | [6] |

| N-Benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine | Methyl acrylate | Pyrrolidine adduct | 82 | [6] |

Experimental Protocol: Generation of an Azomethine Ylide and Subsequent Cycloaddition

-

To a solution of the N-(trimethylsilylmethyl)amine precursor (1.0 eq) and the dipolarophile (1.2 eq) in anhydrous acetonitrile, add cesium fluoride (1.5 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Visualizations:

Rhodium-Catalyzed Cross-Coupling Reactions

This compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A notable example is the rhodium-catalyzed coupling with arylzinc reagents to synthesize functionalized benzylsilanes.[10][11]

Mechanism of Action:

The proposed catalytic cycle deviates from the typical oxidative addition pathway seen in palladium or nickel catalysis.[10]

-

Transmetalation: The arylzinc reagent transfers its aryl group to the rhodium(I) complex.

-

Oxidative Addition: The resulting arylrhodium(I) species undergoes oxidative addition with this compound to form a rhodium(III) intermediate.

-

Reductive Elimination: The rhodium(III) intermediate undergoes reductive elimination to furnish the benzylsilane (B11955767) product and regenerate the rhodium(I) catalyst.

Quantitative Data for Rhodium-Catalyzed Cross-Coupling: [10]

| Arylzinc Iodide (ArZnI) | Product | Yield (%) |

| PhZnI | Benzyltrimethylsilane | 95 |

| 4-MeC₆H₄ZnI | 4-Methylbenzyl(trimethyl)silane | 92 |

| 4-MeOC₆H₄ZnI | 4-Methoxybenzyl(trimethyl)silane | 91 |

| 4-ClC₆H₄ZnI | 4-Chlorobenzyl(trimethyl)silane | 85 |

| 2-ThienylZnI | 2-((Trimethylsilyl)methyl)thiophene | 88 |

Experimental Protocol: Rhodium-Catalyzed Synthesis of Benzyltrimethylsilane [10]

-

In a glovebox, to a mixture of [RhCl(cod)]₂ (0.01 mmol) and dppf (0.02 mmol) in THF (1 mL), add a solution of PhZnI in THF (0.5 M, 1.2 mL, 0.6 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (0.5 mmol) to the reaction mixture.

-

Stir the resulting solution at 40 °C for 3 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to give benzyltrimethylsilane.

Visualizations:

Other Mechanistic Pathways

While the aforementioned mechanisms are the most prominent, this compound can also be involved in other transformations.

Simmons-Smith-like Cyclopropanation:

This compound can serve as a precursor to zinc carbenoids, analogous to the Simmons-Smith reagent (IZnCH₂I).[2][12] Reaction of this compound with a zinc-copper couple would generate (trimethylsilylmethyl)zinc iodide, which can then react with alkenes to form silyl-substituted cyclopropanes. The reaction is believed to proceed through a concerted mechanism involving a "butterfly" transition state.[12]

Radical Reactions:

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon initiation by heat or light to form a trimethylsilylmethyl radical.[13][14] This radical can then participate in various radical chain reactions, such as addition to alkenes or hydrogen atom abstraction.[5][15] However, ionic pathways generally dominate the reactivity of this compound in the presence of polar reagents and catalysts.

Visualizations:

Conclusion

This compound is a multifaceted reagent whose reactivity is dictated by the specific reaction conditions. Its ability to act as a precursor to α-silyl carbanions, a substrate for N-alkylation leading to azomethine ylides, a partner in transition metal-catalyzed cross-coupling, and potentially a source of silylmethyl radicals, makes it an invaluable tool in the synthesis of a diverse array of organic molecules. A thorough understanding of these underlying mechanisms is crucial for researchers to effectively harness the synthetic potential of this versatile building block in the development of new chemical entities and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unstabilized azomethine ylides for the stereoselective synthesis of substituted piperidines, tropanes and azabicyclo[3.1.0] systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]

- 11. Synthesis of functionalized benzylsilanes from arylzinc compounds and this compound by means of a novel Rh catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wyzant.com [wyzant.com]

- 14. Bond cleavage - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of (Iodomethyl)trimethylsilane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (Iodomethyl)trimethylsilane, a key reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.00 | Singlet | -CH₂I |

| ~0.15 | Singlet | -Si(CH₃)₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | -CH₂I |

| Data not available | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

An FTIR spectrum for this compound is available in spectral databases.[2] However, a detailed list of absorption bands and their corresponding vibrational modes was not found in the performed search. Characteristic peaks would be expected for C-H stretching and bending, Si-C stretching, and C-I stretching.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | C-H stretch (methyl) |

| Data not available | C-H bend (methyl) |

| Data not available | Si-C stretch |

| Data not available | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows several characteristic fragments.[3]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 199 | 99.99 | [M - CH₃]⁺ |

| 171 | 77.96 | [M - CH₃ - C₂H₄]⁺ |

| 73 | 51.04 | [Si(CH₃)₃]⁺ |

| 214 | 38.56 | [M]⁺ |

| 43 | 9.49 | [Si(CH₃)]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid organosilane sample like this compound.

Sample Preparation:

-

Approximately 5-25 mg of this compound is required for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to ensure a good signal-to-noise ratio in a reasonable time.

-

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing, although the residual solvent peak is often sufficient.

-

The solution is then filtered through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.

-

The NMR tube is capped securely to prevent solvent evaporation.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single peaks for each unique carbon atom.

-

The number of scans is adjusted based on the sample concentration to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a neat liquid sample using an FTIR spectrometer with either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.

Neat Liquid (Transmission) Method:

-

Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.

-

Mount the salt plate assembly in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean and free of any residues.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

If applicable, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a volatile organosilicon compound using GC-MS.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).

-

Transfer the solution to an autosampler vial.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Set to a temperature of 250 °C. A splitless injection mode is often used for dilute samples.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 50 °C held for a few minutes, followed by a temperature ramp (e.g., 5-20 °C/min) to a final temperature of 250-270 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 250 amu).

-

Ion Source and Transfer Line Temperatures: Typically set around 230 °C and 260 °C, respectively.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

(Iodomethyl)trimethylsilane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)trimethylsilane is a versatile reagent in organic synthesis, valued for its role in introducing the trimethylsilylmethyl group. Its reactivity, however, necessitates a thorough understanding of its stability profile and appropriate handling and storage conditions to ensure its integrity and safe use. This technical guide provides an in-depth overview of the stability and storage of this compound, supported by qualitative data, generalized experimental protocols, and logical workflow diagrams.

Core Stability Characteristics

This compound is a stable compound when stored under the recommended conditions.[1] However, it exhibits sensitivity to several environmental factors that can lead to its degradation. The primary factors affecting its stability are light, moisture, and heat.[1]

Factors Influencing Stability

The stability of this compound is contingent on the exclusion of specific environmental triggers. The compound is known to be sensitive to light and moisture.[1] Furthermore, it is incompatible with strong oxidizing agents, and contact with such substances should be avoided.[1] Elevated temperatures can also compromise its stability.[1]

| Factor | Impact on Stability |

| Light | Light-sensitive; exposure can lead to degradation.[1] |

| Moisture | Moisture-sensitive; reacts with water.[1] |

| Heat | Avoid heating; can become unstable at elevated temperatures.[1] |

| Air | Stable in an inert atmosphere. |

| Incompatible Materials | Strong oxidizing agents.[1] |

Decomposition

Under fire conditions, this compound can decompose to produce hazardous products, including carbon oxides, hydrogen iodide, and silicon oxides.[1]

Recommended Storage Conditions

To maintain the quality and integrity of this compound, it is imperative to adhere to strict storage protocols. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place.[1] Some suppliers recommend refrigeration at 2-8°C. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas.[1] | To prevent reaction with atmospheric moisture and oxygen. |

| Light Exposure | Keep in a dark place.[1] | To prevent light-induced decomposition. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] | To protect from moisture and prevent leakage. |

Experimental Protocols

General Protocol for Stability Assessment

This protocol outlines a general approach to evaluating the stability of this compound under various conditions.

1. Objective: To assess the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.

2. Materials and Equipment:

- This compound sample

- Inert gas (e.g., Argon or Nitrogen)

- Appropriately sealed, opaque storage containers (e.g., amber glass vials with septa)

- Stability chambers with controlled temperature and humidity

- Photostability chamber

- Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy)

- Reference standard of this compound

3. Methodology:

Purification Protocol

If this compound shows signs of discoloration (e.g., a violet color due to the presence of iodine), a purification step may be necessary.

1. Objective: To remove iodine and other impurities from a discolored sample of this compound.

2. Materials and Equipment:

- Discolored this compound

- Aqueous sodium metabisulfite (B1197395) solution (1%)

- Anhydrous sodium sulfate

- Distillation apparatus

- Copper powder (optional, for distillation)

- Separatory funnel

- Round-bottom flask

3. Methodology:

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to maintain its stability and ensure user safety.

Caption: A workflow for the safe handling and storage of this compound.

Reaction Mechanism: N-Alkylation of an Amide

This compound is utilized for the N-alkylation of amides, which is a key step in the synthesis of various organic compounds. The diagram below illustrates a simplified logical flow of this reaction.

Caption: Logical flow diagram for the N-alkylation of an amide using this compound.

References

The Genesis and Evolution of (Iodomethyl)trimethylsilane: A Cornerstone Reagent in Modern Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(Iodomethyl)trimethylsilane, a versatile organosilicon compound, has carved a significant niche in the landscape of organic synthesis since its early explorations. This guide provides a comprehensive overview of its discovery, historical development, and its emergence as a pivotal reagent. We delve into the seminal synthetic methods, key chemical transformations it enables—most notably the Peterson olefination, and the formation of allylic and benzylic silanes—and its applications in the synthesis of complex molecules relevant to drug discovery and development. This document consolidates detailed experimental protocols for its cornerstone reactions, quantitative data, and mechanistic pathways visualized through clear diagrams, serving as an essential resource for chemists in both academic and industrial research.

Discovery and Historical Context

The journey of this compound is rooted in the pioneering work on organosilicon chemistry. While the broader class of organosilanes saw significant investigation in the early 20th century, the specific synthesis and characterization of this compound can be traced back to the foundational studies of Frank C. Whitmore and Leo H. Sommer. Their 1946 publication in the Journal of the American Chemical Society, titled "Organo-silicon Compounds. I. Synthesis and Properties of n-Alkyltrimethyl- and n-Alkyltriethyl-silanes," laid the groundwork for the preparation of a variety of organosilicon compounds, including halogenated derivatives.[1][2] Although this seminal work introduced a range of new molecules, the full potential of this compound as a versatile synthetic tool would be realized in the subsequent decades.

Initially, its applications were not widespread. However, with the development of silicon-based synthetic methodologies, particularly the Peterson olefination reaction described by Donald J. Peterson in 1968, the utility of α-silyl carbanions, readily generated from reagents like this compound, became increasingly apparent.[3][4] This marked a turning point, transforming this compound from a chemical curiosity into a valuable reagent for carbon-carbon bond formation.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is essential for researchers to be familiar with its physical and spectroscopic properties for proper handling, storage, and characterization of reaction intermediates and products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4206-67-1 |

| Molecular Formula | C₄H₁₁ISi |

| Molecular Weight | 214.12 g/mol |

| Boiling Point | 139-141 °C (lit.) |

| Density | 1.443 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.491 (lit.) |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by two main signals. A singlet at approximately δ 0.15 ppm corresponds to the nine equivalent protons of the trimethylsilyl (B98337) group (Si(CH₃)₃). A second singlet appears around δ 2.00 ppm, integrating to two protons, which is attributed to the methylene (B1212753) group adjacent to the iodine atom (-CH₂I).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum typically shows a signal for the trimethylsilyl carbons near δ -1.0 ppm and a signal for the iodinated methylene carbon at a downfield position.

-

Mass Spectrometry (EI-MS): The mass spectrum exhibits characteristic fragmentation patterns for organosilicon compounds, with prominent peaks corresponding to the loss of a methyl group and other fragments.

Key Synthetic Applications and Experimental Protocols

This compound serves as a precursor to the (trimethylsilyl)methyl carbanion, a potent nucleophile and a key intermediate in several important synthetic transformations.

The Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from carbonyl compounds. The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the stereochemical control it offers; syn-elimination under basic conditions and anti-elimination under acidic conditions allow for the selective formation of either the (E) or (Z)-alkene from a single diastereomer of the β-hydroxysilane.[3][4]

Reaction Workflow:

Caption: General workflow for the Peterson Olefination.

Experimental Protocol: Synthesis of an Alkene via Peterson Olefination

-

Generation of the α-Silyl Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the (trimethylsilyl)methyllithium (B167594) reagent.

-

Reaction with Carbonyl Compound: To the freshly prepared α-silyl carbanion solution at -78 °C, add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Elimination:

-

For Basic Elimination (syn-elimination): Allow the reaction mixture to warm to room temperature and then add a suspension of potassium hydride (1.2 eq) in the reaction solvent. Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride solution.

-

For Acidic Elimination (anti-elimination): Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the β-hydroxysilane. Dissolve the crude β-hydroxysilane in a suitable solvent (e.g., dichloromethane) and treat with a catalytic amount of a Brønsted acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate) at 0 °C to room temperature until the elimination is complete (monitored by TLC).

-

-

Purification: After the appropriate work-up, extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.

Table 2: Representative Yields for the Peterson Olefination

| Carbonyl Compound | Product Alkene | Elimination Conditions | Yield (%) | Reference |

| Cyclohexanone | Methylenecyclohexane | Acidic (H₂SO₄) | ~85-95 | General Procedure |

| Benzaldehyde | Styrene | Basic (KH) | ~80-90 | General Procedure |

| 2-Octanone | 2-Methyl-1-octene | Acidic (BF₃·OEt₂) | ~88 | General Procedure |

Synthesis of Functionalized Benzylsilanes

This compound is a key reagent in the synthesis of functionalized benzylsilanes, which are valuable intermediates in organic synthesis. A notable method involves the rhodium-catalyzed cross-coupling of this compound with arylzinc reagents. This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[5][6]

Reaction Pathway:

Caption: Rh-catalyzed synthesis of benzylsilanes.

Experimental Protocol: Rhodium-Catalyzed Synthesis of a Benzylsilane [5][6]

-

Preparation of the Catalyst: In a Schlenk tube under an argon atmosphere, place [RhCl(cod)]₂ (0.025 eq) and dppf (0.05 eq). Add anhydrous THF as the solvent.

-

Reaction Setup: In a separate Schlenk tube, add the arylzinc iodide reagent (1.2 eq) as a solution in THF. To this, add this compound (1.0 eq).

-

Reaction Execution: Add the catalyst solution to the mixture of the arylzinc reagent and this compound at room temperature. Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 12-24 hours, or until the reaction is complete as monitored by GC-MS or TLC.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized benzylsilane.

Table 3: Yields of Functionalized Benzylsilanes

| Arylzinc Iodide (Ar = ) | Product | Yield (%) | Reference |

| Phenyl | Benzyl(trimethyl)silane | 95 | [5] |

| 4-Methoxyphenyl | (4-Methoxybenzyl)(trimethyl)silane | 92 | [5] |

| 4-Trifluoromethylphenyl | (4-(Trifluoromethyl)benzyl)(trimethyl)silane | 85 | [5] |

Synthesis of Allylsilanes

Allylsilanes are versatile reagents in organic synthesis, known for their participation in stereoselective electrophilic substitution reactions. This compound can be converted to its corresponding Grignard or lithium reagent, which then reacts with various electrophiles, including vinyl epoxides or α,β-unsaturated ketones, to generate allylsilanes.

Experimental Workflow for Allylsilane Synthesis:

Caption: Synthesis of allylsilanes from this compound.

Experimental Protocol: Synthesis of an Allylsilane from a Vinyl Epoxide

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Vinyl Epoxide: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the vinyl epoxide (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the allylsilane.

Applications in Drug Development and Complex Molecule Synthesis

The synthetic transformations enabled by this compound are highly valuable in the field of drug development. The ability to stereoselectively construct carbon-carbon bonds and introduce versatile functional handles is crucial for the synthesis of complex molecular architectures found in many pharmaceutical agents.

The Peterson olefination has been employed in the synthesis of various natural products and their analogs. The resulting alkenes can serve as key intermediates for further functionalization, such as epoxidation, dihydroxylation, or metathesis reactions, which are common strategies in the construction of drug candidates.

The synthesis of functionalized benzylsilanes and allylsilanes provides access to building blocks that can be further elaborated. For instance, allylsilanes are known to react with various electrophiles in a highly stereocontrolled manner, allowing for the construction of chiral centers, a critical aspect of modern drug design.

Conclusion

From its early discovery in the foundational era of organosilicon chemistry to its current status as a versatile and reliable reagent, this compound has demonstrated enduring utility in organic synthesis. Its ability to serve as a precursor to the (trimethylsilyl)methyl carbanion has made it a cornerstone for powerful synthetic methodologies, including the Peterson olefination and the synthesis of valuable allylic and benzylic silane (B1218182) intermediates. The detailed protocols and quantitative data presented in this guide underscore its practical importance for researchers in both academic and industrial settings. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the realm of drug discovery, the applications of this compound are poised to expand further, solidifying its legacy as a key tool in the synthetic chemist's arsenal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Force-Field for Organosilicon Molecules in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peterson olefination - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Iodomethyl)trimethylsilane

This compound , a versatile organosilicon compound, serves as a crucial reagent in a multitude of organic syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 4206-67-1 .[1][2] Its molecular structure is characterized by a trimethylsilyl (B98337) group attached to an iodomethyl group.

Molecular Formula: C₄H₁₁ISi[3][4]

Linear Formula: (CH₃)₃SiCH₂I[1][2]

SMILES String: C--INVALID-LINK--(C)CI[1][2]

InChI Key: VZNYXGQMDSRJAL-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 214.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 139-141 °C (lit.) | [1][2] |

| Density | 1.443 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.491 (lit.) | [4] |

| Flash Point | 29 °C (84.2 °F) - closed cup |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectra are available for this compound, which can be used to confirm the presence of the trimethylsilyl and iodomethyl protons. |

| ¹³C NMR | Spectral data is available and can be used to identify the carbon atoms in the molecule.[3] |

| Raman | Raman spectra are available and can provide information about the vibrational modes of the molecule.[5] |

Specific chemical shifts and coupling constants were not detailed in the provided search results, but links to the spectra are available through various chemical suppliers and databases.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent with diverse applications:

-

Alkene Synthesis: It is used to form carbon alkylation adducts that are precursors for the synthesis of alkenes, which are fundamental building blocks in the chemical industry.[6]

-

Peterson Methylenation: It readily undergoes metal-halogen exchange to generate a reagent for the Peterson olefination, a key method for synthesizing alkenes from carbonyl compounds.[6]

-

Ylide Precursors: It forms nitrogen and sulfur alkylation adducts that serve as precursors to ylides, which are important intermediates in reactions like the Wittig reaction for alkene synthesis.[6]

-

Synthesis of Functionalized Benzylsilanes: It is a key reactant in the rhodium-catalyzed cross-coupling with arylzinc compounds to produce functionalized benzylsilanes, which are valuable intermediates in organic synthesis.[7]

-

N-alkylation of Amides: The compound is utilized for the N-alkylation of amides, a critical step in preparing unstabilized ylides for [2+3]-cycloadditions.[6]

-

Pharmaceutical Intermediate: It is used in the pharmaceutical industry in reactions such as with acetoacetic acid ethyl ester to form 3-trimethylsilanyl-propionic acid ethyl ester.[6]

Experimental Protocol: Rh-Catalyzed Synthesis of Functionalized Benzylsilanes

A novel application of this compound is in the rhodium-catalyzed synthesis of benzylsilanes.[7] While a detailed, step-by-step protocol was not available in the search results, the key aspects of the reaction are outlined below.

Reaction Scheme:

ArZnI + I-CH₂-Si(CH₃)₃ → Ar-CH₂-Si(CH₃)₃ + ZnI₂

Catalyst: A rhodium complex generated in situ from [RhCl(1,5-cyclooctadiene)]₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) has shown excellent catalytic activity.[7]

General Conditions: The reaction is effective at both 40°C and room temperature and is tolerant of various functional groups.[7] The catalytic cycle is proposed to begin with transmetalation, which is distinct from the typical oxidative addition mechanism seen with Palladium or Nickel catalysts.[7]

For a specific experimental procedure, researchers should refer to the primary literature, such as the work by Takahashi et al. in the Journal of Organic Chemistry (2006, 71, 671-675).[7]

Visualizing the Synthesis of Functionalized Benzylsilanes

The following diagram illustrates the general workflow for the rhodium-catalyzed synthesis of functionalized benzylsilanes using this compound.

Caption: General workflow for the synthesis of functionalized benzylsilanes.

Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[8][9][10] Proper safety precautions are imperative.

Personal Protective Equipment (PPE):

-

Eye Protection: Use safety glasses with side-shields or a face shield.[10]

-

Hand Protection: Handle with chemically resistant gloves.[10]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[9]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of vapor or mist.[10]

-

Store in a well-ventilated place and keep the container tightly closed.[8][9]

-

The compound is light and moisture sensitive; store under an inert gas.[8][9]

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes.[10]

-

If inhaled: Move the person into fresh air.[10]

-

If swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[8][9][10]

References

- 1. 碘甲基三甲基硅烷 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 碘甲基三甲基硅烷 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis of Functionalized Benzylsilanes from Arylzinc Compounds and this compound by Means of a Novel Rh Catalysis [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (Iodomethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (Iodomethyl)trimethylsilane, a versatile reagent in organic synthesis. The document presents quantitative data in a structured format, discusses typical experimental methodologies, and visualizes a key synthetic application of the compound.

Core Physical Properties

This compound, with the CAS number 4206-67-1, is a colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics, including boiling point and density, are crucial for its handling, application in chemical reactions, and process scale-up.

Quantitative Data Summary

The physical properties of this compound, as reported in the literature, are summarized in the table below. These values are essential for laboratory and industrial applications, ensuring safe and effective use.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 139-141 °C | Atmospheric Pressure | [2][3][4] |

| 140-142 °C | Atmospheric Pressure | [5] | |

| 140.0 °C | Atmospheric Pressure | ||

| 142 °C | Atmospheric Pressure | [6] | |

| Density | 1.443 g/mL | 25 °C | [2][3][4] |

| 1.442 g/cm³ | Not Specified | [5] | |

| 1.4 g/cm³ | Not Specified | ||

| 1.44 g/cm³ | 20 °C (Specific Gravity) | [6] |

Experimental Protocols: Determination of Physical Properties

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point would typically be determined by distillation at atmospheric pressure.

-

Apparatus: A standard distillation apparatus would be assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: A sample of purified this compound would be placed in the distillation flask. The apparatus would be heated, and the temperature at which the liquid boils and a steady stream of distillate is collected would be recorded as the boiling point. The atmospheric pressure would also be recorded, as boiling point is pressure-dependent.

Density Determination:

Density is the mass of a substance per unit volume. The density of a liquid can be determined using several methods.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the liquid, and the excess is removed. The pycnometer is then weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the liquid is carefully controlled and recorded as density is temperature-dependent.

-

Hydrometer Method: A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids. The hydrometer is placed in the liquid, and the level at which it floats indicates the specific gravity, from which the density can be calculated.

Synthetic Applications and Workflow

This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the trimethylsilylmethyl group. One of its key applications is in the Peterson olefination reaction, a method for the synthesis of alkenes from carbonyl compounds.

Below is a diagram illustrating a generalized workflow for the synthesis of an alkene using this compound via a Peterson olefination pathway.

Caption: Peterson Olefination Workflow.

References

- 1. Iodotrimethylsilane: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 4206-67-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound = 99.0 GC 4206-67-1 [sigmaaldrich.com]

- 6. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to the Safe Handling of (Iodomethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (Iodomethyl)trimethylsilane (CAS No. 4206-67-1), a flammable and corrosive organosilicon compound utilized in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous chemical that presents multiple risks. It is classified as a flammable liquid and vapor, causes skin irritation and serious eye irritation, and may cause respiratory irritation. Some sources also indicate that it can cause severe skin burns and eye damage.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor.[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[1] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |

DOT Hazard Identification Workflow

Caption: Hazard identification for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H11ISi |

| Molecular Weight | 214.12 g/mol |

| Appearance | Clear yellow to brown liquid[3] |

| Boiling Point | 139-142 °C (lit.)[4] |

| Density | 1.442 - 1.443 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.491 (lit.)[4] |

| Flash Point | -31 °C / -23.8 °F[5] |

Safe Handling and Storage Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE Selection Logic

Caption: Personal Protective Equipment selection workflow.

3.2. Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][6] No smoking.[1][6]

-

Use only non-sparking tools and explosion-proof equipment.[2][5][6]

-

Take precautionary measures against static discharge.[5][6] Ground and bond containers and receiving equipment.[6]

-

Handle under an inert atmosphere as the material is moisture and light-sensitive.[1][6]

-

Wash hands thoroughly after handling.[1]

3.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from heat and sources of ignition.[6]

-

Store under an inert gas.[1] The product is light and moisture sensitive.[1][6]

-

Store in a flammables area.[6]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][6]

Emergency Procedures

4.1. First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |

4.2. Fire Fighting Measures

-

Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam. CO2 can also be used.[5][6]

-

Unsuitable extinguishing media: Do NOT use a water jet.[1]

-

Specific hazards: Hazardous combustion products include carbon oxides, hydrogen iodide, and silicon oxides. Vapors are heavier than air and may spread along floors, and vapor-air mixtures are explosive at intense warming.

-

Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

4.3. Accidental Release Measures

-

Personal precautions: Evacuate personnel to safe areas.[1] Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

-

Methods for cleaning up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[1]

Emergency Response Workflow

Caption: Workflow for responding to a spill of this compound.

Stability and Reactivity

-

Reactivity: Vapor/air mixtures are explosive at intense warming.

-

Chemical stability: The product is chemically stable under standard ambient conditions (room temperature). It is, however, sensitive to light and moisture.[6]

-

Conditions to avoid: Heat, flames, sparks, and moisture.[1]

-

Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Hazardous decomposition products: In the event of a fire, hazardous decomposition products include carbon oxides, hydrogen iodide, and silicon oxides.

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[2]

Transport Information

This compound is regulated for transport.

Table 4: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT (US) | 2924 | Flammable liquids, corrosive, n.o.s. (this compound) | 3 (8) | III |

| IMDG | 2924 | FLAMMABLE LIQUID, CORROSIVE, N.O.S. (this compound) | 3 (8) | III |

| IATA | 2924 | Flammable liquid, corrosive, n.o.s. (this compound) | 3 (8) | III |

Information is based on available Safety Data Sheets and may be subject to change. Always consult the most current SDS before handling this chemical.

References

Methodological & Application

Protocol for Peterson Olefination Using (Iodomethyl)trimethylsilane

Application Note

Introduction

The Peterson olefination is a powerful chemical reaction in organic synthesis for the formation of alkenes from α-silyl carbanions and carbonyl compounds such as aldehydes and ketones.[1] This reaction is considered the silicon-variant of the Wittig reaction and offers several advantages, including the potential for stereochemical control and the formation of readily removable byproducts.[1][2] The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated in some cases. Subsequent elimination of the β-hydroxysilane under acidic or basic conditions yields the desired alkene.[3][4] A key feature is that the stereochemical outcome of the elimination is dependent on the conditions used: acidic conditions typically lead to anti-elimination, while basic conditions favor syn-elimination.[3][4]

This application note provides a detailed protocol for the Peterson olefination using (Iodomethyl)trimethylsilane. This specific precursor allows for the convenient in situ generation of the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium iodide, which then reacts with a carbonyl compound in a one-pot procedure. The use of a Grignard reagent is particularly advantageous as the resulting magnesium alkoxide of the β-hydroxysilane intermediate is often stable enough to be isolated, allowing for greater control over the subsequent elimination step.[5]

Reaction Mechanism

The Peterson olefination using this compound follows a two-step sequence:

-

Formation of the α-Silyl Grignard Reagent: this compound reacts with magnesium metal in an ethereal solvent to form (trimethylsilyl)methylmagnesium iodide.

-

Nucleophilic Addition and Elimination: The generated Grignard reagent adds to the carbonyl group of an aldehyde or ketone to form a magnesium alkoxide of a β-hydroxysilane. This intermediate can then be subjected to acidic or basic workup to induce elimination and form the final alkene product.

The overall transformation can be depicted as follows:

References

Synthesis of Allylsilanes Using (Iodomethyl)trimethylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of allylsilanes, versatile intermediates in organic chemistry, utilizing (iodomethyl)trimethylsilane as a key starting material. The primary and most robust method detailed is a two-step sequence involving the formation of a phosphonium (B103445) salt followed by a Wittig reaction with various carbonyl compounds. A potential alternative pathway via a radical addition is also briefly discussed. This guide offers comprehensive experimental procedures, data on substrate scope and yields, and visualizations of the reaction workflow and mechanism to aid in the practical application of this methodology in a research and development setting.

Introduction

Allylsilanes are valuable reagents in organic synthesis, serving as stable carbanion equivalents that react with a wide range of electrophiles to form new carbon-carbon bonds with high regio- and stereocontrol. Their utility is prominent in the construction of complex molecular architectures found in natural products and pharmaceutical agents. While numerous methods exist for their preparation, this document focuses on a reliable synthetic route starting from the commercially available this compound.

The principal pathway detailed herein is a two-step process:

-

Synthesis of (Trimethylsilylmethyl)triphenylphosphonium Iodide: An SN2 reaction between this compound and triphenylphosphine (B44618) to generate a stable phosphonium salt.

-

Wittig Olefination: The subsequent reaction of the in situ-generated phosphonium ylide with a variety of aldehydes and ketones to furnish the desired allylsilanes.

This Wittig-based approach offers a broad substrate scope and predictable reactivity. Additionally, a potential single-step radical addition of this compound to activated alkenes is presented as a conceptual alternative, though it is less documented for this specific application.

Experimental Workflow